Diisopropyl bicarbamate
CAS No.: 19740-72-8
Cat. No.: VC21176859
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19740-72-8 |
|---|---|
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate |
| Standard InChI | InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) |
| Standard InChI Key | FBZULTVJWVCJQV-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)NNC(=O)OC(C)C |
| Canonical SMILES | CC(C)OC(=O)NNC(=O)OC(C)C |
Introduction
Physical and Chemical Properties
Basic Identification Data
Diisopropyl bicarbamate is identified by several parameters that uniquely distinguish it from other chemical compounds. Table 1 provides the basic identification information for this compound.
Table 1: Basic Identification Parameters of Diisopropyl Bicarbamate
| Parameter | Value |
|---|---|
| CAS Number | 19740-72-8 |
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate |
| European Community (EC) Number | 243-263-9 |
| SMILES Notation | CC(C)OC(=O)NNC(=O)OC(C)C |
| InChIKey | FBZULTVJWVCJQV-UHFFFAOYSA-N |
The molecular structure of diisopropyl bicarbamate contains two carbamate groups connected by a nitrogen-nitrogen bond, with each carbamate group bearing an isopropyl substituent. This distinctive arrangement contributes to the compound's unique chemical behavior and reactivity patterns in various synthetic applications .
Physical Properties
Diisopropyl bicarbamate exists as a solid at ambient temperature, typically appearing as a white to off-white crystalline material. The physical properties of this compound are summarized in Table 2.
Table 2: Physical Properties of Diisopropyl Bicarbamate
| Property | Value |
|---|---|
| Physical State (at room temperature) | Solid |
| Color | White to Off-White |
| Melting Point | 270°C |
| Boiling Point | 271.5°C at 760 mmHg |
| Density | 1.098 g/cm³ |
| Flash Point | 118°C |
| Vapor Pressure | 0.00643 mmHg at 25°C |
| Index of Refraction | 1.447 |
| Solubility | Slightly soluble in chloroform and methanol |
| Recommended Storage Condition | 2-8°C |
The relatively high melting and boiling points of diisopropyl bicarbamate suggest strong intermolecular forces, likely due to hydrogen bonding capabilities present in its structure. These physical characteristics are important considerations for handling, storing, and utilizing the compound in various applications .
Chemical Properties
From a chemical perspective, diisopropyl bicarbamate possesses several functional features that influence its reactivity and behavior in chemical reactions. Table 3 outlines the key chemical properties of this compound.
Table 3: Chemical Properties of Diisopropyl Bicarbamate
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| LogP | 1.95240 |
| Polar Surface Area (PSA) | 76.66000 |
| pKa | 8.97±0.43 (Predicted) |
| Hazard Code | Xi (Irritant) |
The presence of two hydrogen bond donors and four hydrogen bond acceptors contributes to the compound's ability to form hydrogen bonds, which affects its solubility and interactions with other molecules. The moderate LogP value of 1.95240 indicates a balance between hydrophilic and lipophilic properties, suggesting potential permeability across biological membranes—a characteristic relevant for pharmaceutical applications .
Synthesis Methods
Traditional Laboratory Synthesis
The primary method for synthesizing diisopropyl bicarbamate involves the reaction of hydrazine with isopropyl chloroformate. This reaction typically proceeds according to the following equation:
Hydrazine + 2 Isopropyl chloroformate → Diisopropyl bicarbamate + 2 Hydrochloric acid
In a typical laboratory procedure, the synthesis requires careful temperature control to maximize yield and ensure product purity. The reaction is generally conducted at low temperatures (approximately 10°C) to prevent side reactions and undesired by-products .
Industrial Production Process
For industrial-scale production, a more refined process has been developed as described in patent literature (US3488342A). The procedure involves:
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Preparing a solution of hydrazine and sodium carbonate in water
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Cooling the solution to approximately 10°C
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Adding isopropyl chloroformate gradually while maintaining efficient stirring
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Maintaining the reaction temperature between 8-12°C throughout the addition
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Stirring the resulting mixture for an additional period after complete addition
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Isolating and purifying the diisopropyl bicarbamate product
This industrial process reportedly yields diisopropyl bicarbamate with high purity (97-99.5%) and excellent yield (92-97% based on hydrazine charged). The resulting product is described as a white to off-white solid suitable for various applications .
A notable advancement in the synthesis methodology involves the elimination of organic solvents. According to patent US3488342A, the entire reaction can be conducted in water, which represents a more environmentally friendly approach compared to traditional methods that employ organic solvents .
Applications in Chemical Research
Organic Synthesis Applications
Diisopropyl bicarbamate serves as a valuable reagent in organic synthesis, particularly in reactions requiring carbamate functionality. It functions as a building block for constructing more complex molecules and can participate in various chemical transformations due to its reactive functional groups.
One significant application documented in research literature is its use in the synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. According to studies conducted at the University of Detroit Mercy, these verdazyl free radicals demonstrate enhanced solubility in various solvents and increased stability compared to their methyl-substituted counterparts. The synthesis pathway involves the condensation of BOC-protected isopropyl hydrazine with phosgene, followed by deprotection, condensation with aldehydes, and oxidation to yield the free radicals .
Pharmaceutical Research Applications
In pharmaceutical research, diisopropyl bicarbamate serves as an important intermediate compound. It appears in pharmaceutical reference materials as "Orlistat Related Compound B," indicating its relevance in the synthesis or quality control processes associated with the anti-obesity drug orlistat .
The compound's structure, containing two carbamate groups connected by a nitrogen-nitrogen bond, provides a useful scaffold for developing bioactive molecules. The carbamate functionality is particularly valuable in medicinal chemistry, as it can impart specific pharmacokinetic and pharmacodynamic properties to drug candidates .
Coordination Chemistry Applications
Recent research has revealed interesting coordination chemistry applications for diisopropyl bicarbamate. A 2023 study investigating the synthesis of bipyridine ligand C3-ACBP found that diisopropyl bicarbamate competitively coordinates with zinc chloride. This coordination behavior has implications for purification processes in chemical synthesis .
The study demonstrated that when diisopropyl bicarbamate is present in large excess relative to other compounds, it can co-precipitate with zinc chloride. This property was leveraged to develop an improved synthetic method for C3-ACBP ligand without requiring column chromatography, representing a significant advancement in the efficient production of this chiral ligand .
Research Findings and Developments
Crystal Structure Analysis
The molecular structure of diisopropyl bicarbamate has been elucidated through crystallographic studies. According to data available in the Cambridge Crystallographic Data Centre (CCDC Number: 170934), the compound's crystal structure provides valuable insights into its three-dimensional arrangement and intermolecular interactions .
The crystal structure analysis reveals important details about bond lengths, bond angles, and packing arrangements, which are crucial for understanding the compound's physical properties and reactivity patterns. This structural information contributes to the rational design of synthetic methodologies and applications involving diisopropyl bicarbamate .
Synthetic Methodology Improvements
Significant research has focused on improving the synthetic methodologies for diisopropyl bicarbamate and related compounds. A notable advancement is documented in the synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls, where diisopropyl bicarbamate plays a key role in the reaction sequence .
Traditional synthetic routes to 1,5-dialkyl verdazyls relied on the reaction of alkyl hydrazines with phosgene, which presented regiochemical challenges, particularly with sterically hindered groups like isopropyl. Researchers addressed this limitation by employing tert-butyloxycarbonyl (BOC) protecting groups to enforce the required regiochemistry, resulting in a more efficient and selective synthesis of diisopropyl-substituted verdazyls .
Purification Process Innovations
A 2023 study detailed innovative purification processes involving diisopropyl bicarbamate in the context of synthesizing chiral C3-ACBP ligands. The researchers discovered that diisopropyl bicarbamate, formed as a by-product in Mitsunobu reactions, could be efficiently removed by precipitation techniques rather than column chromatography .
This finding led to the development of a streamlined purification protocol that involves:
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Evaporating the reaction solvent
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Adding a precise amount of ethyl acetate and petroleum ether to precipitate diisopropyl bicarbamate and triphenylphosphine oxide
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Removing these precipitated by-products by filtration
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Further purifying the desired product through coordination with zinc chloride
This method significantly improved the efficiency of the synthesis process, allowing for the production of gram-scale quantities of C3-ACBP ligand without requiring column chromatography, which is typically time-consuming and resource-intensive .
Comparative Analysis with Related Compounds
Structural Analogs
Diisopropyl bicarbamate belongs to a family of hydrazine dicarboxylate compounds that differ in their alkyl substituents. Table 4 presents a comparison of diisopropyl bicarbamate with several structural analogs.
Table 4: Comparison of Diisopropyl Bicarbamate with Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Notable Properties |
|---|---|---|---|
| Diisopropyl bicarbamate | C8H16N2O4 | Isopropyl groups | Mp: 270°C, Bp: 271.5°C |
| Dimethyl bicarbamate | C4H8N2O4 | Methyl groups | Lower steric hindrance, different reactivity |
| Diethyl bicarbamate | C6H12N2O4 | Ethyl groups | Intermediate properties between methyl and isopropyl analogs |
| Dibenzyl bicarbamate | C16H16N2O4 | Benzyl groups | Mp: 44-46°C, solid at room temperature |
The structural variations among these compounds result in differences in physical properties, reactivity patterns, and applications. For instance, dibenzyl bicarbamate has a significantly lower melting point (44-46°C) compared to diisopropyl bicarbamate (270°C), highlighting the impact of substituent groups on physical properties .
Reactivity Comparisons
Research comparing the reactivity of various bicarbamate diesters indicates that the isopropyl groups in diisopropyl bicarbamate influence its behavior in chemical reactions. The branched nature of isopropyl groups introduces steric factors that can affect reaction rates and selectivity compared to linear alkyl analogs .
In oxidation reactions, for example, diisopropyl bicarbamate can be converted to the corresponding azodiformate diester (diisopropyl azodiformate) under specific conditions. This transformation has been studied in comparison with similar reactions of other bicarbamate diesters, providing insights into the influence of the alkyl group on reaction outcomes and product stability .
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